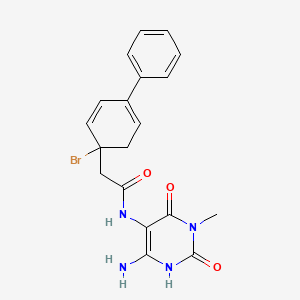
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is a chemical compound that has found its applications in various scientific research studies. It is a bicyclic organic compound that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is not well understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) in lab experiments is its availability. It is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells and may require special handling and disposal procedures.
Orientations Futures
There are many potential future directions for the use of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Additionally, it may be used in the development of new materials for use in various applications, such as electronics and energy storage. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) can be synthesized by the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction produces 1,4-dimethyl-5,6-dihydro-1H-2-oxa-4-azacyclopent-2-ene-3,7-dione, which can be further reacted with sodium methoxide to produce 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI).
Applications De Recherche Scientifique
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has found its applications in various scientific research studies. It is commonly used as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of potential anticancer agents. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
172366-33-5 |
|---|---|
Nom du produit |
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) |
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.271 |
Nom IUPAC |
3-methylidene-5-propan-2-yl-1,2-dihydroindene |
InChI |
InChI=1S/C13H16/c1-9(2)12-7-6-11-5-4-10(3)13(11)8-12/h6-9H,3-5H2,1-2H3 |
Clé InChI |
DVNWFFIDFRKHCU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2=C)C=C1 |
Synonymes |
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[4,5-G]isoquinoline](/img/structure/B574423.png)
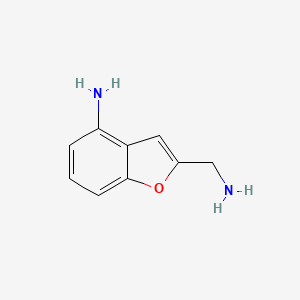
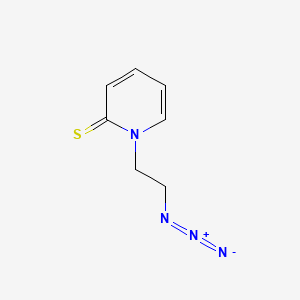
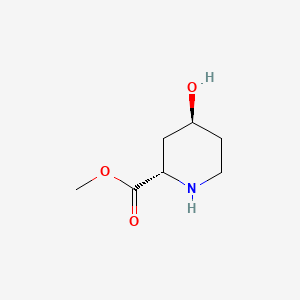
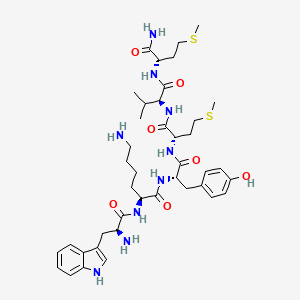
![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)
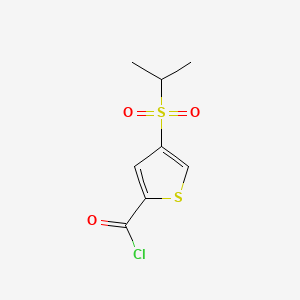
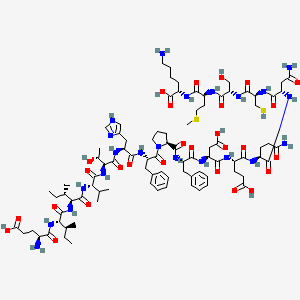

![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)
